Molecular Weight and Formula Differentiation from De-carbamoyl Analogs
The target compound possesses a carbamoyl-substituted propanoic acid backbone (C12H16N2O5S; MW 300.33 g/mol), which is structurally distinct from the simpler 3-(3,4-dimethylbenzenesulfonamido)propanoic acid (CAS 459414-01-8; C11H15NO4S; MW 257.31 g/mol) [1]. The additional CONH2 group increases the molecular weight by 43.02 Da and adds two hydrogen-bond donors and one acceptor. In the context of mass spectrometry-based assays or HPLC method development, this mass difference provides unambiguous resolution between the target compound and its de-carbamoyl analog, reducing the risk of misidentification in complex biological matrices .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | 300.33 g/mol; C12H16N2O5S |
| Comparator Or Baseline | 3-(3,4-Dimethylbenzenesulfonamido)propanoic acid: 257.31 g/mol; C11H15NO4S (CAS 459414-01-8) |
| Quantified Difference | ΔMW = +43.02 g/mol (+16.7% mass increase); additional CONH2 group |
| Conditions | Calculated exact mass; vendor-certified purity ≥95% for both compounds |
Why This Matters
For analytical chemists developing LC-MS/MS or HPLC-UV methods, the 43 Da mass difference ensures chromatographic separation and distinct detection, making the target compound a non-interchangeable reference standard for impurity profiling of sulfonamide-based drugs.
- [1] ChemBase. Comparative molecular data: 3-carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid (CB268324, 300.33 g/mol) vs. 3-(3,4-dimethylbenzenesulfonamido)propanoic acid (CB113477, 257.31 g/mol). View Source
